Triethanolamine hydrochloride

Description

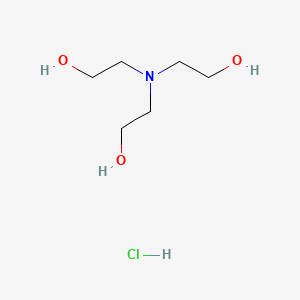

This compound is a hydrochloride obtained by combining triethanolamine with one equivalent of hydrogen chloride. It has a role as a surfactant. It contains a triethanolammonium.

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-[bis(2-hydroxyethyl)amino]ethanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15NO3.ClH/c8-4-1-7(2-5-9)3-6-10;/h8-10H,1-6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHLJUSLZGFYWKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)N(CCO)CCO.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16ClNO3 | |

| Record name | TRIETHANOLAMINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/30058 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

67924-33-8, 102-71-6 (Parent) | |

| Record name | Ethanol, 2,2′,2′′-nitrilotris-, homopolymer, hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67924-33-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanol, 2,2',2''-nitrilotri-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000637398 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1052321 | |

| Record name | Triethanolamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1052321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Triethanolamine hydrochloride is the salt of triethanolamine. See the chemical datasheet for triethanolamine for more information., Liquid, Solid; [Merck Index] White hygroscopic powder; [Alfa Aesar MSDS] | |

| Record name | TRIETHANOLAMINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/30058 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethanol, 2,2',2''-nitrilotris-, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Triethanolamine hydrochloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18201 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

637-39-8, 67924-33-8 | |

| Record name | TRIETHANOLAMINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/30058 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Triethanolamine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=637-39-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanol, 2,2',2''-nitrilotri-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000637398 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanol, 2,2',2''-nitrilotris-, homopolymer, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067924338 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanol, 2,2',2''-nitrilotris-, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Triethanolamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1052321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tris(2-hydroxyethyl)ammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.259 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TROLAMINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R297UJ9QDY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

In-Depth Technical Guide: Physicochemical Properties and Applications of Triethanolamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of triethanolamine (B1662121) hydrochloride (TEA-HCl), with a primary focus on its acid dissociation constant (pKa). A detailed experimental protocol for the determination of the pKa value using potentiometric titration is presented. Furthermore, this guide elucidates the mechanisms of action of triethanolamine in its key applications as a buffering agent and an emulsifier, in lieu of biological signaling pathways. All quantitative data are summarized for clarity, and logical workflows are visualized using the DOT language.

Introduction

Triethanolamine hydrochloride is the salt formed from the tertiary amine triethanolamine and hydrochloric acid.[1] It is a white crystalline powder that is soluble in water.[2] Due to its ability to act as a weak base, triethanolamine and its hydrochloride salt are utilized in a wide range of applications, including as a pH buffering agent, an emulsifier in cosmetic and pharmaceutical formulations, a protein purification reagent, and a corrosion inhibitor.[3][4][5] A critical parameter governing its function, particularly in aqueous systems, is its pKa value, which dictates the pH range over which it can effectively act as a buffer.

Physicochemical and Quantitative Data

The key quantitative physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| pKa | 7.8 (at 25 °C) | [2][6][7][8][9] |

| Useful pH Buffering Range | 7.3 - 8.3 | [2][8][9] |

| Molecular Formula | C₆H₁₆ClNO₃ | [1][2] |

| Molecular Weight | 185.65 g/mol | [1][8] |

| Melting Point | 177-179 °C | [2][8][9] |

| Solubility in Water | Soluble | [2][6] |

| Appearance | White crystalline powder | [2][7] |

Experimental Protocol: Determination of pKa by Potentiometric Titration

The pKa of this compound can be accurately determined using potentiometric titration. This method involves the gradual addition of a strong base to a solution of the weak acid (this compound) and monitoring the corresponding change in pH.

Materials and Equipment

-

This compound

-

Standardized 0.1 M Sodium Hydroxide (NaOH) solution

-

Standardized 0.1 M Hydrochloric Acid (HCl) solution

-

Deionized water

-

pH meter with a combination glass electrode

-

Magnetic stirrer and stir bar

-

50 mL burette

-

250 mL beaker

-

Volumetric flasks

Procedure

-

Preparation of this compound Solution: Accurately weigh a sample of this compound to prepare a solution of known concentration (e.g., 0.1 M). Dissolve the sample in deionized water in a volumetric flask.

-

Calibration of the pH Meter: Calibrate the pH meter using standard buffer solutions at pH 4.0, 7.0, and 10.0.

-

Titration Setup: Pipette a known volume (e.g., 50 mL) of the this compound solution into a 250 mL beaker. Place a magnetic stir bar in the beaker and place it on a magnetic stirrer. Immerse the calibrated pH electrode into the solution, ensuring the bulb is fully submerged but does not interfere with the stir bar.

-

Initial pH Measurement: Record the initial pH of the this compound solution.

-

Titration: Begin the titration by adding the standardized 0.1 M NaOH solution from the burette in small increments (e.g., 0.5-1.0 mL). After each addition, allow the pH reading to stabilize and record the pH and the total volume of NaOH added.

-

Endpoint Determination: Continue the titration until the pH begins to change rapidly, indicating the equivalence point. Continue adding titrant in smaller increments (e.g., 0.1-0.2 mL) around this region. Proceed with the titration until the pH plateaus in the basic region.

-

Data Analysis:

-

Plot a titration curve of pH (y-axis) versus the volume of NaOH added (x-axis).

-

Determine the equivalence point, which is the point of steepest inflection on the curve. This can be more accurately found by plotting the first derivative (ΔpH/ΔV) or the second derivative (Δ²pH/ΔV²) of the titration curve.

-

The pKa is the pH at the half-equivalence point (the point where half of the volume of NaOH required to reach the equivalence point has been added).

-

Mechanism of Action and Logical Workflows

As this compound is not involved in biological signaling pathways, this section illustrates its mechanism of action in its primary applications through logical workflow diagrams.

Buffering Action

This compound acts as a buffer by reversibly accepting and donating protons (H⁺), thereby resisting changes in pH. The equilibrium between the protonated form (triethanolammonium ion) and the deprotonated form (triethanolamine) is central to its buffering capacity.

References

- 1. bostonbioproducts.com [bostonbioproducts.com]

- 2. benchchem.com [benchchem.com]

- 3. What is Triethanolamine?_Chemicalbook [chemicalbook.com]

- 4. This compound [myskinrecipes.com]

- 5. mpbio.com [mpbio.com]

- 6. enamine.net [enamine.net]

- 7. Emulsifiers enable mixtures - ingredients [dermaviduals.de]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Triethanolamine | C6H15NO3 | CID 7618 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Triethanolamine Hydrochloride (CAS Number: 637-39-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triethanolamine (B1662121) hydrochloride (TEA-HCl), with the CAS number 637-39-8, is the hydrochloride salt of the tertiary amine and triol, triethanolamine. This document provides a comprehensive technical overview of its chemical and physical properties, synthesis, and diverse applications, particularly in the realms of biochemical research and pharmaceutical development. It serves as a detailed resource, offering structured data, experimental protocols, and visual representations of its utility.

Physicochemical Properties

Triethanolamine hydrochloride is a white, crystalline powder that is hygroscopic in nature.[1] It is highly soluble in water.[2] Key quantitative properties are summarized in the table below.

| Property | Value | References |

| CAS Number | 637-39-8 | [2] |

| Molecular Formula | C₆H₁₅NO₃·HCl | |

| Molecular Weight | 185.65 g/mol | [3] |

| Melting Point | 177-179 °C | [3] |

| pKa (at 25 °C) | 7.8 | [2][3] |

| Useful pH Range | 7.3 - 8.3 | [1][3] |

| Solubility in Water | 0.333 g/mL; 1 M solution is clear and colorless | [3][4] |

| Appearance | White crystalline powder | [1][2] |

Synthesis

There are two primary methods for the synthesis of this compound: the direct neutralization of triethanolamine with hydrochloric acid and the reaction of ammonium (B1175870) chloride with ethylene (B1197577) oxide.

Neutralization of Triethanolamine

This is the most straightforward method for laboratory-scale synthesis.

-

Reaction: (HOCH₂CH₂)₃N + HCl → [(HOCH₂CH₂)₃NH]⁺Cl⁻

-

Experimental Protocol:

-

In a suitable reaction vessel, dissolve triethanolamine in a solvent such as ethanol.

-

Slowly add an equimolar amount of concentrated hydrochloric acid dropwise while stirring. The reaction is exothermic and may require cooling to maintain a controlled temperature.

-

After the addition is complete, the solution can be concentrated under reduced pressure to induce crystallization.

-

The resulting crystals are collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.[5]

-

From Ammonium Chloride and Ethylene Oxide

This industrial method can produce mono-, di-, and triethanolamine hydrochlorides. The product ratio is controlled by the stoichiometry of the reactants.

-

Experimental Protocol (for industrial-grade this compound):

-

Dissolve 214 grams of ammonium chloride in the combined filtrate and wash solution from a previous batch.

-

Add 530 grams of ethylene oxide in portions while gradually increasing the temperature.

-

Maintain the reaction temperature between 70-100°C.

-

After the reaction is complete, remove any excess ethylene oxide.

-

Cool the mixture to room temperature to allow for crystallization.

-

The crystals are then filtered and dried to yield industrial-grade this compound.[6]

-

For reagent-grade product, the industrial-grade material can be recrystallized from methanol.[6]

-

Applications in Research and Drug Development

This compound's primary utility stems from its buffering capacity in the physiological pH range, its ability to act as a surfactant and emulsifier, and its role as a chemical intermediate.

Buffering Agent

TEA-HCl is widely used to prepare biological buffers for a variety of applications due to its pKa of 7.8.[2][3]

-

Protein Purification: It is used as a component of buffers in protein extraction and purification techniques, including chromatography.[1][7]

-

Enzymatic Assays: It helps maintain a stable pH, which is crucial for enzyme activity and kinetics.[1][8]

-

Electrophoresis: TEA-HCl buffers are utilized in gel electrophoresis for the separation of nucleic acids and proteins.[9]

Pharmaceutical Formulations

In the pharmaceutical industry, triethanolamine and its salt are used as excipients.[10][11][12]

-

pH Adjustment: It is used to adjust and stabilize the pH of topical formulations such as creams, lotions, and ointments.[10]

-

Emulsifier: It aids in the formation and stabilization of emulsions by neutralizing fatty acids.[2][10]

-

Solubilizing Agent: It can enhance the solubility of active pharmaceutical ingredients (APIs).[2][12]

Nanoparticle Synthesis

Triethanolamine can act as both a reducing and stabilizing agent in the synthesis of nanoparticles.[13] Its hydrochloride salt can be used to control the pH of the reaction medium, which influences nanoparticle size and stability.

Organic Synthesis

Triethanolamine can function as a base catalyst in various organic reactions.[14] this compound can be used to introduce a controlled amount of acid or to buffer the reaction mixture.

Experimental Protocols

Preparation of a 0.2 M Triethanolamine-HCl Buffer, pH 8.3 for Immunoaffinity Chromatography

This protocol is for preparing a cross-linking coupling buffer.

-

Materials:

-

This compound (CAS 637-39-8)

-

Deionized water

-

Sodium hydroxide (B78521) (NaOH) solution (e.g., 1 M) for pH adjustment

-

pH meter

-

-

Procedure:

-

Weigh out 37.13 g of this compound (MW: 185.65 g/mol ).

-

Dissolve the solid in approximately 800 mL of deionized water.

-

Stir the solution until the solid is completely dissolved.

-

Calibrate the pH meter.

-

Adjust the pH of the solution to 8.3 by slowly adding the NaOH solution while monitoring the pH.

-

Once the desired pH is reached, transfer the solution to a 1 L volumetric flask.

-

Add deionized water to bring the final volume to 1 L.

-

Store the buffer at 4°C.[15]

-

Enzymatic Assay of Aprotinin using a Triethanolamine Buffer

This protocol outlines the preparation of a buffer for a continuous spectrophotometric rate determination assay.[6]

-

Reagents:

-

200 mM Triethanolamine Buffer, 20 mM Calcium Chloride, pH 7.8 at 25°C:

-

Dissolve 37.1 g of this compound and 2.94 g of calcium chloride dihydrate in deionized water.

-

Adjust the pH to 7.8 at 25°C with 1 M NaOH.

-

Bring the final volume to 1 L with deionized water.[6]

-

-

Other reagents include Nα-Benzoyl-DL-Arginine-p-Nitroanilide (BAPNA) solution, Hydrochloric Acid solution, Trypsin enzyme solution, and Aprotinin standard solution.

-

-

Procedure:

-

The assay is performed at 25°C and a pH of 7.8, monitoring the absorbance at 405 nm.

-

The final reaction mixture (3.00 mL) contains 107 mM Triethanolamine and 11 mM Calcium Chloride, among other reagents.

-

The increase in absorbance at 405 nm is recorded for approximately 5 minutes to determine the rate of the reaction.

-

Visualizations

Logical Workflow for Buffer Preparation

Caption: Workflow for preparing a Triethanolamine-HCl buffer.

Application Areas of this compound

Caption: Key application areas of this compound.

Safety and Handling

This compound may cause skin and eye irritation.[1] Appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling this compound.[15] It is considered a stable compound under normal conditions.[15] For detailed toxicological information, refer to the Safety Data Sheet (SDS).[16][17][18]

Conclusion

This compound is a versatile and valuable compound for researchers, scientists, and drug development professionals. Its well-defined physicochemical properties and reliable performance as a buffering agent make it a staple in many biochemical and pharmaceutical applications. This guide provides a foundational understanding and practical protocols to facilitate its effective use in a laboratory setting.

References

- 1. benchchem.com [benchchem.com]

- 2. How to Prepare a Triethanolamine Buffer Shown here is the structure of tr.. [askfilo.com]

- 3. This compound | C6H16ClNO3 | CID 101814 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 三乙醇胺缓冲剂 溶液 | Sigma-Aldrich [sigmaaldrich.com]

- 5. Page loading... [guidechem.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. This compound, 637-39-8, BioXtra, T9534, Sigma-Aldrich [sigmaaldrich.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. US6582574B1 - pK-matched running buffers for gel electrophoresis - Google Patents [patents.google.com]

- 10. bostonbioproducts.com [bostonbioproducts.com]

- 11. Triethylamine hydrochloride(554-68-7) 1H NMR spectrum [chemicalbook.com]

- 12. prepchem.com [prepchem.com]

- 13. researchgate.net [researchgate.net]

- 14. From Structure to Optics: The pH-Temperature Interplay in Aqueous Solution CdS Nanoparticles | MDPI [mdpi.com]

- 15. Preparation of Protein-A -Rabbit antisera-immunoaffinity sepharose column [ivaan.com]

- 16. This compound (CHEBI:132753) [ebi.ac.uk]

- 17. benchchem.com [benchchem.com]

- 18. bostonbioproducts.com [bostonbioproducts.com]

Synthesis of Triethanolamine Hydrochloride: A Technical Guide for Laboratory Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the laboratory-scale synthesis of triethanolamine (B1662121) hydrochloride. The document details the chemical principles, experimental protocols, and data presentation for the preparation of this essential compound, widely utilized in pharmaceutical formulations, as a buffering agent, and in various organic syntheses.

Introduction

Triethanolamine hydrochloride (TEA-HCl) is the salt formed from the reaction of the tertiary amine triethanolamine with hydrochloric acid.[1] Its synthesis is a straightforward acid-base neutralization reaction, yielding the hydrochloride salt which is often easier to handle and purify than the parent amine. This guide outlines a reliable method for the preparation of high-purity this compound suitable for research and development applications where quality and consistency are paramount.

Reaction and Stoichiometry

The synthesis of this compound involves the protonation of the nitrogen atom of triethanolamine by hydrochloric acid. The reaction is typically carried out in a suitable solvent, and the product can be isolated by crystallization.

Reaction: N(CH₂CH₂OH)₃ + HCl → [HN(CH₂CH₂OH)₃]⁺Cl⁻

Data Presentation

The following tables summarize the key quantitative data for the synthesis of this compound.

Table 1: Reagent Specifications

| Reagent | Chemical Formula | Molar Mass ( g/mol ) | Concentration | Key Properties |

| Triethanolamine | N(CH₂CH₂OH)₃ | 149.19 | ≥99% | Colorless, viscous liquid |

| Hydrochloric Acid | HCl | 36.46 | 37% (w/w) | Corrosive, strong acid |

| Ethanol (B145695) | C₂H₅OH | 46.07 | 95% or Absolute | Volatile, flammable solvent |

Table 2: Synthesis Parameters and Yield

| Parameter | Value |

| Molar Ratio (Triethanolamine:HCl) | 1:1.05 |

| Reaction Temperature | 0-10 °C (during addition) |

| Reaction Time | 1 hour |

| Purification Method | Recrystallization from Ethanol |

| Theoretical Yield | 1.24 g per 1 g of Triethanolamine |

| Expected Yield | 70-80% |

Experimental Protocols

This section provides detailed methodologies for the synthesis and purification of this compound in a laboratory setting.

Synthesis of this compound

-

Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 14.92 g (0.1 mol) of triethanolamine in 50 mL of ethanol.

-

Acid Addition: Cool the flask in an ice bath to maintain the internal temperature between 0 and 10 °C.

-

Slowly add 10.1 mL (0.105 mol) of concentrated hydrochloric acid (37%) dropwise from the dropping funnel over a period of 30 minutes with vigorous stirring. Monitor the temperature closely to prevent it from exceeding 10 °C.

-

Reaction: After the addition is complete, continue stirring the mixture in the ice bath for an additional 30 minutes. A white precipitate of this compound will form.

-

Isolation of Crude Product: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the crystals with two 20 mL portions of cold ethanol.

Purification by Recrystallization

-

Dissolution: Transfer the crude this compound to a 250 mL Erlenmeyer flask. Add a minimal amount of hot 95% ethanol and heat the mixture gently on a hot plate with stirring until the solid completely dissolves.[2]

-

Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Crystal formation should begin. To maximize the yield, the flask can then be placed in an ice bath for 1-2 hours.

-

Isolation of Pure Product: Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any residual impurities.

-

Drying: Dry the purified white crystals in a vacuum oven at 80°C to a constant weight.[2]

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the synthesis and purification process for this compound.

References

An In-depth Technical Guide to the Core Chemical Properties and Structure of Triethanolamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triethanolamine (B1662121) hydrochloride (TEA-HCl) is the hydrochloride salt of triethanolamine, an organic compound widely utilized in various scientific and industrial applications. Its properties as a buffering agent, surfactant, and emulsifier make it a valuable component in biochemical assays, protein purification, and pharmaceutical formulations.[1][2] This technical guide provides a comprehensive overview of the core chemical properties and structure of triethanolamine hydrochloride, complete with experimental methodologies and visual representations to support researchers and drug development professionals.

Chemical Structure and Identification

This compound is formed through the neutralization reaction of triethanolamine, a tertiary amine and a triol, with one equivalent of hydrogen chloride.[1][3] This results in the protonation of the nitrogen atom, forming the triethanolammonium (B1229115) cation, which is then associated with the chloride anion.

IUPAC Name: 2-[bis(2-hydroxyethyl)amino]ethanol;hydrochloride[1]

SMILES String: C(CO)N(CCO)CCO.Cl[1]

Chemical Formula: C₆H₁₆ClNO₃[1][4][5]

The structure of this compound is depicted in the following diagram:

Caption: Chemical structure of this compound.

Core Chemical Properties

A summary of the key quantitative chemical properties of this compound is presented in the table below for easy reference and comparison.

| Property | Value | References |

| Molecular Weight | 185.65 g/mol | [1][6][7][8][9][10][11] |

| Melting Point | 177-179 °C | [2][6][8][10][12] |

| pKa (at 25 °C) | 7.8 | [6][13][14] |

| Solubility in Water | Soluble | [2][10][12] |

| Appearance | White to off-white crystalline solid/powder | [8][11][15] |

| Useful pH Range | 7.3 - 8.3 | [6][13][14] |

Experimental Protocols

Detailed methodologies for determining the key chemical properties of this compound are provided below. These protocols are based on standard analytical techniques.

Melting Point Determination

The melting point of an organic solid like this compound can be determined using the capillary tube method with a melting point apparatus.

Methodology:

-

Sample Preparation: A small amount of dry, finely powdered this compound is packed into a capillary tube, which is sealed at one end.

-

Apparatus Setup: The capillary tube is placed in a heating block or an oil bath of a melting point apparatus, adjacent to a calibrated thermometer.

-

Heating: The sample is heated at a slow, controlled rate, typically 1-2 °C per minute, to ensure thermal equilibrium between the sample, the heating medium, and the thermometer.

-

Observation: The temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire solid phase has transformed into a liquid (the completion of melting) are recorded. This range represents the melting point.

-

Purity Indication: A sharp melting point range (typically 0.5-1 °C) is indicative of a pure compound. Impurities tend to lower and broaden the melting range.

Solubility Determination (in Water)

The solubility of this compound in water can be determined by the static equilibrium method.

Methodology:

-

Sample Preparation: An excess amount of this compound is added to a known volume of deionized water in a sealed container.

-

Equilibration: The mixture is agitated at a constant temperature for a sufficient period to ensure that equilibrium is reached and the solution is saturated.

-

Phase Separation: The undissolved solid is separated from the saturated solution by filtration or centrifugation.

-

Concentration Analysis: The concentration of this compound in the clear, saturated solution is determined using a suitable analytical technique, such as gravimetric analysis (evaporation of the solvent and weighing the residue) or a spectroscopic method.

-

Data Expression: The solubility is typically expressed as grams of solute per 100 grams of solvent or moles of solute per liter of solution at the specified temperature.

pKa Determination by Potentiometric Titration

The acid dissociation constant (pKa) of the triethanolammonium ion can be accurately determined by potentiometric titration.

Methodology:

-

Sample Preparation: A known mass of this compound is dissolved in a known volume of deionized water to create a solution of known concentration.

-

Titration Setup: A calibrated pH electrode is immersed in the solution, which is continuously stirred. A standardized solution of a strong base (e.g., sodium hydroxide) of known concentration is used as the titrant and is added incrementally using a burette.

-

Data Collection: The pH of the solution is recorded after each addition of the titrant, allowing the solution to reach equilibrium.

-

Titration Curve: A titration curve is generated by plotting the measured pH values against the volume of titrant added.

-

pKa Determination: The pKa is determined from the titration curve. It is the pH at the half-equivalence point, where half of the triethanolammonium ions have been neutralized by the strong base.

Application Workflow: Role in Affinity Chromatography

This compound is often used as a component in elution buffers for affinity chromatography, particularly for the purification of antibodies. Its buffering capacity at a slightly alkaline pH can be utilized for gentle elution of the target protein from the affinity matrix. The following diagram illustrates a simplified workflow of the elution step in affinity chromatography using a this compound-based buffer.

Caption: A simplified workflow for the elution step in affinity chromatography.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 4. benchchem.com [benchchem.com]

- 5. chemimpex.com [chemimpex.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. This compound CAS#: 637-39-8 [amp.chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 10. globalsnowleopard.org [globalsnowleopard.org]

- 11. Triethylamine hydrochloride | C6H15N.ClH | CID 11130 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Triethanolamine | C6H15NO3 | CID 7618 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Choosing The Right Lysis Buffer | Proteintech Group [ptglab.com]

- 14. chemgeo.uni-jena.de [chemgeo.uni-jena.de]

- 15. creative-bioarray.com [creative-bioarray.com]

A Comprehensive Technical Guide to the Solubility of Triethanolamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility of triethanolamine (B1662121) hydrochloride (TEA-HCl) in water and various organic solvents. The information compiled herein is intended to support research, development, and formulation activities where TEA-HCl is utilized. This document presents quantitative solubility data where available, details common experimental protocols for solubility determination, and offers visual representations of key concepts and workflows.

Introduction to Triethanolamine Hydrochloride

This compound is the salt formed from the reaction of triethanolamine, a tertiary amine and triol, with hydrochloric acid. It is a white to off-white crystalline solid.[1] Its chemical structure, possessing both hydroxyl groups and a protonated amine, dictates its solubility characteristics, making it a versatile compound in various applications, including as a buffering agent and emulsifier.

Solubility of this compound

The solubility of a compound is a critical physicochemical property that influences its behavior in different media and is fundamental for its application in formulations and chemical reactions. The polarity of the solvent and the temperature are key factors governing the solubility of TEA-HCl.

Solubility in Aqueous Systems

This compound exhibits high solubility in water. This is attributed to the presence of multiple hydrophilic groups (three hydroxyl groups and a charged ammonium (B1175870) group) which can form strong hydrogen bonds with water molecules.

A study by Li et al. (2010) provides extensive data on the solubility of this compound in aqueous hydrochloric acid solutions at various temperatures. The data indicates that the solubility of TEA-HCl in pure water is substantial and increases with temperature. However, the addition of hydrochloric acid suppresses the solubility due to the common ion effect.

Table 1: Quantitative Solubility of this compound in Water

| Temperature (°C) | Solubility (g/L) | Molar Solubility (mol/L) | Source |

| 20 | 353.8 | 1.91 | ECHA[2] |

| 20 | 1 M solution is clear, colorless | ~185.65 | Sigma-Aldrich[3][4] |

| 20 | 0.333 g/mL | 1.80 | Sigma-Aldrich[5] |

Solubility in Organic Solvents

Table 2: Qualitative and Quantitative Solubility of this compound in Organic Solvents

| Solvent | Formula | Type | Solubility | Source |

| Methanol | CH₃OH | Polar Protic | Soluble | - |

| Ethanol (B145695) | C₂H₅OH | Polar Protic | Very Soluble | PubChem[6] |

| Isopropanol | C₃H₇OH | Polar Protic | Data not available | - |

| Acetone | C₃H₆O | Polar Aprotic | Data not available | - |

| Chloroform | CHCl₃ | Polar Aprotic | Very Soluble | PubChem[6] |

| Diethyl Ether | (C₂H₅)₂O | Non-polar | Practically Insoluble | PubChem[6] |

| Benzene | C₆H₆ | Non-polar | Very Slightly Soluble | PubChem[6] |

Note: "Data not available" indicates that specific quantitative or qualitative solubility values were not found in the surveyed literature. Experimental determination is recommended for specific applications.

Experimental Protocols for Solubility Determination

The determination of solubility is a fundamental experimental procedure in chemistry and pharmaceutical sciences. The following are detailed methodologies for commonly cited experiments.

Static Equilibrium (Shake-Flask) Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic equilibrium solubility of a solid in a liquid.[7]

Protocol:

-

Preparation: An excess amount of the solid solute (this compound) is added to a known volume of the solvent in a sealed flask. The flask should be of a suitable size to allow for adequate agitation.[8]

-

Equilibration: The flask is agitated (e.g., using a rotary shaker at a consistent speed, such as 300 RPM) in a temperature-controlled environment (e.g., a water bath or incubator) for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached.[8] The presence of undissolved solid is essential throughout the experiment.[8]

-

Phase Separation: After equilibration, the agitation is stopped, and the suspension is allowed to stand to permit the solid to settle. The saturated solution is then carefully separated from the undissolved solid. This can be achieved by filtration (using a syringe filter) or centrifugation.[8][9]

-

Analysis: The concentration of the solute in the clear, saturated filtrate or supernatant is determined using a suitable analytical technique. For this compound, this could include gravimetric analysis, titration, or a chromatographic method like HPLC.

-

Calculation: The solubility is calculated from the determined concentration and expressed in appropriate units (e.g., g/L, mol/L, or mg/mL).

Dynamic Method

The dynamic method involves monitoring a physicochemical property of a solution as its concentration or temperature is changed to identify the point of saturation.

Protocol:

-

Preparation: A suspension of the solute in the solvent of a known composition is prepared in a vessel equipped with a stirrer and a temperature sensor.

-

Heating and Dissolution: The suspension is heated at a constant rate while being stirred. The point at which the last solid particles dissolve is observed visually or detected by an analytical instrument (e.g., a turbidimeter or a laser monitoring system). The temperature at this point is recorded as the saturation temperature for that specific concentration.

-

Data Collection: The experiment is repeated for different solute concentrations to obtain a series of saturation temperatures.

-

Solubility Curve: The solubility is then plotted as a function of temperature to generate a solubility curve.

Gravimetric Method

The gravimetric method is a straightforward and accurate technique for determining the concentration of a solute in a saturated solution.[1][10]

Protocol:

-

Preparation of Saturated Solution: A saturated solution is prepared using the static equilibrium method as described above.

-

Sample Collection: A precise volume or weight of the clear, saturated solution is carefully transferred to a pre-weighed container (e.g., an evaporating dish).[1]

-

Solvent Evaporation: The solvent is evaporated from the solution, typically by heating in an oven at a temperature that does not cause decomposition of the solute.[1]

-

Drying and Weighing: The container with the solid residue is dried to a constant weight in a desiccator and then weighed accurately.

-

Calculation: The mass of the dissolved solute is determined by subtracting the initial weight of the empty container from the final weight. The solubility is then calculated by relating the mass of the solute to the initial volume or mass of the solution taken for analysis.[1]

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical workflow of the static equilibrium (shake-flask) method for determining the solubility of this compound.

Caption: A flowchart of the static (shake-flask) method.

Molecular Interactions in Aqueous Solution

The high solubility of this compound in water is due to the strong intermolecular forces between the solute and solvent molecules. The following diagram illustrates these interactions.

Caption: Solvation of TEA-HCl in water.

Conclusion

This compound is a highly water-soluble compound, a characteristic driven by its multiple hydrophilic functional groups. While qualitative data suggests its solubility in some polar organic solvents like ethanol and chloroform, there is a notable lack of comprehensive quantitative data for a broad range of organic solvents. For applications requiring precise concentrations in non-aqueous media, experimental determination of solubility using established methods such as the shake-flask technique is recommended. The protocols and principles outlined in this guide provide a framework for such determinations, ensuring accurate and reproducible results for researchers and formulation scientists.

References

- 1. uomus.edu.iq [uomus.edu.iq]

- 2. msesupplies.com [msesupplies.com]

- 3. researchgate.net [researchgate.net]

- 4. 三乙醇胺 盐酸盐 BioXtra, ≥99.5% (titration) | Sigma-Aldrich [sigmaaldrich.com]

- 5. researchgate.net [researchgate.net]

- 6. Triethylamine hydrochloride | C6H15N.ClH | CID 11130 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. quora.com [quora.com]

- 9. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 10. solubilityofthings.com [solubilityofthings.com]

triethanolamine hydrochloride safety data sheet (SDS) information

An In-depth Technical Guide to the Safety of Triethanolamine (B1662121) Hydrochloride

This technical guide provides a comprehensive overview of the safety information for triethanolamine hydrochloride, synthesized from various Safety Data Sheets (SDS). It is intended for researchers, scientists, and drug development professionals who handle this chemical. The guide consolidates quantitative data, outlines procedural workflows, and visualizes key safety processes to ensure safe handling and use in a laboratory setting.

Chemical Identification

This compound is the hydrochloride salt of triethanolamine. It is commonly used as a buffer, emulsifier, and surfactant in various scientific applications.[1][2]

| Identifier | Value | Reference |

| CAS Number | 637-39-8 | [3][4][5][6] |

| EC Number | 211-284-2 | [4] |

| Molecular Formula | C₆H₁₅NO₃ · HCl | [4] |

| Molecular Weight | 185.65 g/mol | [4][7] |

| Synonyms | 2,2',2''-Nitrilotriethanol hydrochloride, Triethanolammonium chloride, TEA-HCL, Tris(2-hydroxyethyl)ammonium chloride | [2][3][5][8] |

Hazard Identification

The classification of this compound presents some variation across different suppliers. While most recent SDSs adhering to GHS and OSHA standards do not classify it as a hazardous substance, some older or alternative sheets indicate potential for irritation.[4][5][6] One source describes it as "very hazardous" in case of contact, ingestion, or inhalation.[9] This discrepancy underscores the importance of treating the substance with caution, even in the absence of a formal GHS classification. The toxicological properties have not been fully investigated.[3]

| Classification | Details | Reference |

| GHS Classification | Not classified as hazardous according to Regulation (EC) No 1272/2008. | [4][5][6] |

| Alternative Classification | May cause eye, skin, and respiratory tract irritation. May be harmful if swallowed, inhaled, or absorbed through the skin. | [3] |

| Potential Health Effects | Eye and skin inflammation characterized by redness, watering, and itching. | [9] |

| Chronic Effects | No chronic effects have been formally identified. The substance is not classified as carcinogenic, mutagenic, or a reproductive toxicant. | [4][10] |

Physical and Chemical Properties

This compound is a white, hygroscopic solid.[3][7] Its physical and chemical properties are summarized below.

| Property | Value | Reference |

| Appearance | White crystalline powder/solid | [3][5][7] |

| Melting Point | 177 - 180.2 °C | [4][5] |

| pH | 4.0 - 5.5 (50 g/L aqueous solution at 20°C) | [4][5] |

| Water Solubility | 353.8 g/L at 20°C | [4] |

| Density | 1.354 g/cm³ at 20°C | [4] |

| Partition Coefficient (log Kow) | -3.697 (at 20°C) | [4] |

| Decomposition Temperature | 245.8°C | [4] |

| Flash Point | Not applicable | [3][5][6] |

| Autoignition Temperature | Not available / Not applicable | [3][6][9] |

Toxicological Information

Detailed toxicological studies on this compound are limited. Most SDSs indicate that its toxicological properties have not been fully investigated and do not assign acute toxicity classifications.[3][4]

| Toxicological Endpoint | Classification/Data | Reference |

| Acute Toxicity (Oral, Dermal, Inhalation) | Shall not be classified as acutely toxic. LD50/LC50 data not available. | [4][9][10] |

| Skin Corrosion/Irritation | Shall not be classified as a skin irritant, though some sources report potential for irritation. | [3][4][10] |

| Serious Eye Damage/Irritation | Shall not be classified as an eye irritant, though some sources report potential for irritation. 10.2% of GHS notifications indicate it causes serious eye irritation (H319). | [1][3][4][10] |

| Respiratory or Skin Sensitization | Shall not be classified as a sensitizer. | [4][10] |

| Germ Cell Mutagenicity | Shall not be classified as mutagenic. | [4][10] |

| Carcinogenicity | Shall not be classified as carcinogenic. | [4][10] |

| Reproductive Toxicity | Shall not be classified as a reproductive toxicant. | [4][10] |

| Target Organ Toxicity (Single & Repeated) | Shall not be classified as a specific target organ toxicant. | [4][10] |

Experimental Protocols and Toxicity Pathways

Experimental Protocols

Potential Irritation Pathway

While specific intracellular signaling pathways for this compound toxicity are not documented in the SDSs, a general mechanism for its irritant effects can be proposed. The irritation is likely due to a direct physicochemical interaction with epithelial tissues.

Caption: Proposed mechanism for irritation caused by this compound.

Emergency Procedures and First Aid

In case of exposure, prompt and appropriate first aid is crucial. The following workflow outlines the recommended steps.

Caption: First-aid workflow for exposure to this compound.

Key First-Aid Measures:

-

Inhalation: Remove the individual from exposure and provide fresh air immediately. If breathing is difficult, administer oxygen.[3][11]

-

Skin Contact: Wash the affected area thoroughly with soap and water for at least 15 minutes. Contaminated clothing should be removed and laundered before reuse.[3][9]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[3][11]

-

Ingestion: Rinse the mouth with water. Never give anything by mouth to an unconscious person and do not induce vomiting.[3][11]

In all cases of significant exposure or if symptoms persist, seek medical attention.[3][7]

Safe Handling and Personal Protection

A systematic approach to handling ensures minimal exposure and risk. This includes proper storage, use of personal protective equipment (PPE), and appropriate engineering controls.

Caption: General workflow for safely handling this compound.

Key Recommendations:

-

Engineering Controls: Work in a well-ventilated area. Facilities should be equipped with an eyewash station and a safety shower.[3][12]

-

Handling: Avoid contact with skin, eyes, and clothing. Minimize dust generation and accumulation. Wash hands thoroughly after handling.[3][5][12]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles compliant with EN166 (EU) or OSHA 29 CFR 1910.133.[3][5][6]

-

Skin Protection: Wear appropriate protective gloves and a lab coat or other protective clothing to prevent skin exposure.[3][9]

-

Respiratory Protection: If dust is generated and ventilation is inadequate, use a NIOSH-approved respirator.[12]

-

-

Storage: The substance is hygroscopic.[3][5] Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.[3][5][7][12]

Fire-Fighting and Accidental Release

Proper emergency response is critical to mitigate the risks associated with fires or spills.

Caption: Logical workflow for responding to a spill or fire.

Accidental Release Measures:

-

Evacuate unnecessary personnel from the area.[7]

-

Ensure adequate ventilation and wear appropriate PPE.[3]

-

For spills, sweep or vacuum the material and place it into a suitable container for disposal. Avoid generating dust.[3][12]

-

Prevent the substance from entering drains or waterways.[12]

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[3][6][7]

-

Unsuitable Media: Do not use a heavy water stream.[7]

-

Specific Hazards: During a fire, irritating and highly toxic gases such as nitrogen oxides, carbon oxides, and hydrogen chloride gas may be generated.[6][9]

-

Protective Equipment: Firefighters should wear full protective gear and a self-contained breathing apparatus (SCBA).[3][6]

Stability and Reactivity

Understanding the chemical's stability and reactivity is key to safe storage and handling.

| Parameter | Description | Reference |

| Reactivity | Not considered to be reactive under normal conditions. | [7] |

| Chemical Stability | Stable under recommended storage conditions. The substance is hygroscopic (absorbs moisture from the air). | [3][5][7][9][13] |

| Possibility of Hazardous Reactions | Hazardous polymerization will not occur. Violent reactions may occur with strong oxidizers. | [4][5][9] |

| Conditions to Avoid | Exposure to moist air or water, dust generation, and direct sunlight. | [3][5][6][7] |

| Incompatible Materials | Strong oxidizing agents, acids, acid anhydrides, and acid chlorides. | [5][6][12] |

| Hazardous Decomposition Products | Nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride gas. | [6][9][13] |

References

- 1. This compound | C6H16ClNO3 | CID 101814 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 637-39-8 [chemicalbook.com]

- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 4. carlroth.com [carlroth.com]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

- 7. lobachemie.com [lobachemie.com]

- 8. This compound [webbook.nist.gov]

- 9. bio.vu.nl [bio.vu.nl]

- 10. carlroth.com [carlroth.com]

- 11. chemicalbook.com [chemicalbook.com]

- 12. spectrumchemical.com [spectrumchemical.com]

- 13. fishersci.com [fishersci.com]

The Multifaceted Role of Triethanolamine Hydrochloride in Biochemical Reactions: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Triethanolamine (B1662121) hydrochloride (TEA-HCl) is a versatile and widely utilized buffer and chemical reagent in a vast array of biochemical and molecular biology applications. Its unique properties, including its pKa in the physiological range, its ability to chelate divalent cations, and its relatively inert nature in many enzymatic reactions, make it an indispensable tool for researchers. This technical guide provides a comprehensive overview of the core functions of triethanolamine hydrochloride, supported by quantitative data, detailed experimental protocols, and visual workflows to facilitate its effective implementation in the laboratory.

Core Function as a Biological Buffer

The primary role of this compound in biochemical reactions is to act as a buffering agent, maintaining a stable pH environment, which is crucial for the structure and function of most biological macromolecules.[1] With a pKa of approximately 7.8 at 25°C, TEA-HCl is an effective buffer in the physiologically relevant pH range of 7.3 to 8.3.[1][2] This buffering capacity is essential for a multitude of in vitro assays and processes that are sensitive to fluctuations in pH.

Physicochemical Properties of this compound:

| Property | Value | Reference |

| Molecular Formula | (HOCH₂CH₂)₃N · HCl | [1] |

| Molecular Weight | 185.65 g/mol | [1] |

| pKa (25°C) | 7.8 | [1][2] |

| Useful pH Range | 7.3 - 8.3 | [1][2] |

| Appearance | White crystalline powder | [1] |

| Solubility in Water | 1 M, clear, colorless | [1][2] |

Applications in Enzyme Kinetics and Assays

This compound is frequently the buffer of choice for a variety of enzyme assays due to its minimal interference with many enzymatic reactions and its ability to maintain a stable pH.

General Considerations for Enzyme Assays

The selection of a buffer is a critical step in designing a robust enzyme assay. The ideal buffer should not inhibit the enzyme of interest, interact with substrates or cofactors, or interfere with the detection method. This compound often meets these criteria, making it a suitable alternative to other common buffers like Tris or phosphate (B84403), which can sometimes inhibit certain enzymes or precipitate with divalent cations.

Specific Enzyme Assay Protocols

This compound buffer is a key component in the enzymatic assay of aprotinin (B3435010), a trypsin inhibitor. The buffer maintains the optimal pH for trypsin activity while not interfering with the colorimetric detection of the product.

Protocol for Aprotinin Assay:

-

Buffer Preparation (200 mM Triethanolamine, 20 mM CaCl₂, pH 7.8):

-

Dissolve 37.1 g of this compound and 2.94 g of calcium chloride dihydrate in 800 mL of purified water.

-

Adjust the pH to 7.8 at 25°C using 1 M NaOH.

-

Bring the final volume to 1 L with purified water.

-

-

Substrate Solution (0.1% w/v BAPNA):

-

Prepare a 1.0 mg/mL solution of Nα-Benzoyl-DL-arginine p-nitroanilide (BAPNA) in purified water.

-

-

Trypsin Solution:

-

Prepare a solution of trypsin in 1 mM HCl. The exact concentration will need to be optimized to achieve a linear reaction rate.

-

-

Assay Procedure:

-

In a cuvette, combine the triethanolamine buffer, BAPNA solution, and the aprotinin sample (or a blank).

-

Initiate the reaction by adding the trypsin solution.

-

Monitor the increase in absorbance at 405 nm, which corresponds to the release of p-nitroaniline.

-

The inhibitory activity of aprotinin is calculated based on the reduction in the rate of the reaction compared to a control without the inhibitor.

-

This compound buffer can be used in lactate (B86563) dehydrogenase (LDH) assays, which are commonly employed to assess cell viability and cytotoxicity.

Protocol for a Colorimetric LDH Assay:

-

Buffer Preparation (e.g., 0.2 M Tris-HCl, pH 8.2): While Tris is often used, triethanolamine can be substituted. Prepare a 0.2 M solution of triethanolamine and adjust the pH to 8.2 with HCl.[3]

-

Assay Reagent Preparation:

-

Buffer A: 4 mM INT (iodonitrotetrazolium chloride) in 0.2 M Tris-HCl, pH 8.2.[3]

-

Buffer B: 6.4 mM NAD⁺ and 320 mM lithium lactate in 0.2 M Tris-HCl, pH 8.2.[3]

-

MPMS Supplement: 150 mM 1-methoxyphenazine (B1209711) methosulfate in 0.2 M Tris-HCl, pH 8.2.[3]

-

Combine equal volumes of Buffer A and Buffer B, and add the MPMS supplement.

-

-

Assay Procedure:

-

Transfer 50 µL of cell culture supernatant to a 96-well plate.

-

Add 50 µL of the assay reagent to each well.

-

Incubate in the dark at room temperature.

-

Stop the reaction by adding 50 µL of 1 M acetic acid.

-

Measure the absorbance at 490 nm. The amount of formazan (B1609692) produced is proportional to the amount of LDH released from damaged cells.[3]

-

This compound buffer is also utilized in ATPase assays to maintain the pH for ATP hydrolysis.

Protocol for a Malachite Green-based ATPase Assay:

-

Buffer Preparation (e.g., 1X TEA buffer): The specific concentration and pH can be optimized for the particular ATPase being studied. A common starting point is 50 mM Triethanolamine, pH adjusted with HCl.

-

Reaction Mixture:

-

Combine the TEA buffer, the purified ATPase enzyme, and any necessary cofactors (e.g., MgCl₂).

-

-

Initiation of Reaction:

-

Start the reaction by adding a known concentration of ATP.

-

Incubate at the optimal temperature for the enzyme for a defined period.

-

-

Phosphate Detection:

-

Stop the reaction and measure the amount of inorganic phosphate (Pi) released using a malachite green-based reagent.

-

The absorbance is read at approximately 620-660 nm.

-

The ATPase activity is calculated from the amount of Pi generated over time.

-

Effect on Enzyme Kinetics (Vmax and Km)

While triethanolamine is generally considered non-inhibitory for many enzymes, it is crucial to empirically determine its effect on the kinetics of the specific enzyme under investigation. Buffer components can sometimes influence enzyme activity directly or indirectly.[4] A direct effect might involve the buffer molecule binding to the enzyme and altering its conformation, while an indirect effect could be the chelation of essential metal ion cofactors.[4]

For a given enzyme, it is recommended to perform kinetic studies in the presence of this compound buffer and compare the Michaelis-Menten constant (Km) and maximum velocity (Vmax) to those obtained in other buffer systems.[5][6][7] This will ensure that the chosen buffer does not significantly alter the enzyme's catalytic efficiency or its affinity for the substrate.

Role in Protein Chemistry and Crystallization

Beyond its use as a buffer in enzyme assays, this compound finds applications in various aspects of protein chemistry, including purification and crystallization.

Protein Purification

In protein purification protocols, maintaining a stable pH is critical to prevent protein denaturation and aggregation. This compound buffers are used in various chromatography steps, such as ion exchange and size exclusion, to ensure the stability and integrity of the target protein throughout the purification process. Its zwitterionic nature at certain pH values can also be beneficial.

Protein Crystallization

Protein crystallization is a meticulous process that requires screening a wide range of conditions to find the optimal environment for crystal growth.[8] While not as common as other buffering agents in commercial crystallization screens, this compound can be a valuable component in custom screening solutions. Its ability to maintain pH and its potential to interact favorably with protein surfaces can sometimes promote the formation of well-ordered crystals. The optimal concentration for crystallization is typically determined empirically and can range from 5 to 50 mg/ml, depending on the protein.[9]

Applications in Cell Culture

This compound and related compounds can be important components in cell culture media, particularly in serum-free formulations for the growth of specific cell types like hybridomas.

Hybridoma and CHO Cell Culture

Ethanolamine (B43304), a related compound, has been shown to be an essential growth factor for hybridoma cells in serum-free media.[2][10] While direct protocols for this compound are less common, its buffering capacity and potential to support cell growth make it a candidate for optimization in custom media formulations. When developing serum-free media, the addition of ethanolamine or its derivatives can significantly improve cell viability and monoclonal antibody production. The optimal concentration needs to be determined for each cell line but is often in the micromolar range.

General Cell Culture Media Buffering

Maintaining a stable pH is critical for the optimal growth and viability of cells in culture. While bicarbonate-CO₂ is the most common buffering system in cell culture, non-volatile buffers like HEPES and, potentially, this compound can be used as supplementary buffering agents to provide additional pH stability, especially in incubators without precise CO₂ control.

Use in Molecular Biology Techniques

This compound is also a component in protocols for various molecular biology techniques, most notably in situ hybridization.

In Situ Hybridization

In situ hybridization (ISH) is a technique used to localize specific nucleic acid sequences within tissues or cells. A key step in many ISH protocols is the acetylation of tissue sections to reduce non-specific background signals. This is achieved by treating the slides with acetic anhydride (B1165640) in a this compound buffer (typically 0.1 M, pH 8.0). The triethanolamine acts as a buffer to maintain the alkaline pH necessary for the acetylation reaction to proceed efficiently.

Protocol for Acetylation in In Situ Hybridization:

-

Prepare 0.1 M Triethanolamine-HCl, pH 8.0:

-

Dissolve 18.57 g of this compound in 900 mL of DEPC-treated water.

-

Adjust the pH to 8.0 with HCl.

-

Bring the final volume to 1 L with DEPC-treated water.

-

-

Acetylation Step:

-

Immediately before use, add acetic anhydride to the triethanolamine buffer to a final concentration of 0.25% (v/v).

-

Immerse the slides in this solution and incubate for 10 minutes at room temperature with gentle agitation.

-

Rinse the slides thoroughly with PBS.

-

Other Notable Applications

Beyond the core areas detailed above, this compound has other important functions in biochemical and related fields:

-

Electrophoresis Buffers: Triethanolamine can be used as a component in pK-matched running buffers for gel electrophoresis of nucleic acids, offering high resolution and stability.[11]

-

Complexing Agent: Triethanolamine can act as a chelating agent for divalent cations.[12][13][14] This property can be advantageous in certain applications where the concentration of free divalent cations needs to be controlled, but it can also be a source of interference in assays that require these cations for enzymatic activity. Quantitative analysis is necessary to determine the impact of this chelation in a specific system.

-

Surfactant and Emulsifier: In addition to its role in research, triethanolamine is used as a surfactant and emulsifier in various industrial and cosmetic formulations.[15]

Conclusion

This compound is a robust and versatile tool in the arsenal (B13267) of biochemists, molecular biologists, and drug development professionals. Its primary function as a buffer in the physiological pH range is fundamental to a wide range of applications, from ensuring the stability of enzymes and proteins to providing the optimal environment for cellular growth and molecular interactions. A thorough understanding of its properties and careful consideration of its potential interactions are key to its successful implementation in experimental design. This guide provides a solid foundation of knowledge and practical protocols to empower researchers to effectively utilize this compound in their pursuit of scientific discovery.

References

- 1. carlroth.com [carlroth.com]

- 2. Growth of hybridoma cells in serum-free medium: ethanolamine is an essential component - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. up.lublin.pl [up.lublin.pl]

- 5. Enzyme Kinetics 101: Michaelis-Menten Equation and Vmax [synapse.patsnap.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Physiology, Noncompetitive Inhibitor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Protein XRD Protocols - Crystallization of Proteins [sites.google.com]

- 9. researchgate.net [researchgate.net]

- 10. merckmillipore.com [merckmillipore.com]

- 11. US7141153B2 - pK-matched running buffers for gel electrophoresis - Google Patents [patents.google.com]

- 12. s3.eu-central-1.amazonaws.com [s3.eu-central-1.amazonaws.com]

- 13. Qualitative and Quantitative Evaluation of the Effects of Different Chelating Agents on the Calcium Content of Root Canal Dentin Using Atomic Absorption Spectrophotometer: An In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Triethanolamine | C6H15NO3 | CID 7618 - PubChem [pubchem.ncbi.nlm.nih.gov]

Triethanolamine Hydrochloride: A Technical Guide for Researchers and Drug Development Professionals

Abstract

Triethanolamine (B1662121) hydrochloride (TEA-HCl) is a tertiary amine salt that sees broad application in biochemical research and pharmaceutical development. Its utility stems from its properties as a buffering agent, a mild base, and an emulsifier. This technical guide provides an in-depth overview of the molecular characteristics, formulation considerations, and common applications of triethanolamine hydrochloride. Detailed experimental protocols for its use as a buffer in enzymatic assays and protein purification are provided, alongside a discussion of its role as an excipient in topical drug formulations. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals.

Core Concepts: Molecular Weight and Formula

This compound is the hydrochloride salt of triethanolamine. It is a white to off-white crystalline solid that is soluble in water.

Table 1: Molecular and Chemical Properties of this compound

| Property | Value | References |

| Molecular Formula | C₆H₁₅NO₃ · HCl | [1][2] |

| Molecular Weight | 185.65 g/mol | [1][2][3][4][5] |

| CAS Number | 637-39-8 | [1][2][6] |

| Synonyms | Tris(2-hydroxyethyl)amine hydrochloride, 2,2',2''-Nitrilotriethanol hydrochloride, TEA Hydrochloride | [1][2][3] |

| Appearance | White/clear crystalline powder | [5] |

| Melting Point | 177-179 °C | [5] |

| Solubility | Soluble in water | [5] |

Applications in Research and Drug Development

This compound's primary roles in scientific and pharmaceutical applications are as a buffering agent and a formulation excipient.

Buffering Agent in Biochemical Assays

With a pKa of approximately 7.8, this compound is an effective buffer in the physiological pH range (7.3-8.3).[7] This makes it suitable for a variety of biochemical and molecular biology applications where maintaining a stable pH is critical for protein structure and function.

Excipient in Pharmaceutical Formulations

In the pharmaceutical industry, triethanolamine is used as an excipient in various formulations, particularly in topical and oral medications.[8] Its functions include:

-

pH Adjustment: It is used to neutralize acidic components and maintain the desired pH of a formulation, which can be crucial for drug stability and to prevent skin irritation in topical products.[9]

-

Emulsifier and Surfactant: Triethanolamine can be used to emulsify oil and water-based ingredients, creating stable creams and lotions. It helps to dissolve active ingredients that are not fully soluble in water.[9][10]

-

Solubilizer: It can aid in dissolving the active pharmaceutical ingredient (API) to enhance its absorption.[8]

Experimental Protocols

The following are detailed methodologies for common applications of this compound.

Preparation of a Triethanolamine Buffer

This protocol describes the preparation of a 0.05 M triethanolamine buffer at pH 7.6.

Materials:

-

Triethanolamine (free base)

-

0.1 M Hydrochloric acid (HCl) solution

-

0.1 M Sodium hydroxide (B78521) (NaOH) solution

-

Distilled water

-

pH meter

-

Volumetric flask (1 L)

-

Magnetic stirrer and stir bar

Procedure:

-

Dissolve Triethanolamine: Weigh out the appropriate amount of triethanolamine and dissolve it in approximately 800 mL of distilled water in a 1 L beaker with continuous stirring.

-

pH Adjustment: While monitoring the pH with a calibrated pH meter, slowly add 0.1 M HCl to lower the pH towards the target of 7.6. If the pH drops below the target, use 0.1 M NaOH to adjust it back.

-

Final Volume Adjustment: Once the desired pH is reached and stable, transfer the solution to a 1 L volumetric flask. Rinse the beaker with a small amount of distilled water and add the rinsing to the volumetric flask. Add distilled water to bring the final volume to the 1 L mark.

-

Sterilization and Storage: The buffer can be sterilized by autoclaving or filtration. Store at room temperature.[11]

Use of Triethanolamine Buffer in an Enzymatic Assay for Aprotinin (B3435010)

This protocol outlines the use of a triethanolamine buffer in a continuous spectrophotometric rate determination assay for aprotinin, a protease inhibitor.

Principle:

Aprotinin inhibits the enzymatic activity of trypsin. The assay measures the rate of p-nitroaniline production from the substrate Nα-Benzoyl-DL-arginine-p-nitroanilide (BAPNA) by trypsin. The presence of aprotinin will decrease the rate of this reaction.

Materials:

-

Triethanolamine Buffer (200 mM, pH 7.8): Prepare a solution containing this compound and calcium chloride. Adjust the pH to 7.8 at 25°C with 1 M NaOH.[12]

-

BAPNA Solution (0.1% w/v): Prepare a 1.0 mg/mL solution in purified water.[12]

-

Trypsin Solution: Prepare a solution of trypsin in 1 mM HCl.[12]

-

Aprotinin Solution: Prepare a solution of the aprotinin sample to be tested.

-

Spectrophotometer capable of measuring absorbance at 405 nm.

Procedure:

-

Reaction Mixture Preparation: In a cuvette, combine the triethanolamine buffer, BAPNA solution, and trypsin solution.

-

Initiate Reaction: Add the aprotinin solution to the cuvette, mix by inversion, and immediately place it in the spectrophotometer.

-

Data Acquisition: Record the increase in absorbance at 405 nm for approximately 5 minutes.

-

Analysis: Determine the rate of reaction (ΔA405nm/minute) from the linear portion of the curve. Compare the rate in the presence and absence of aprotinin to determine the inhibitory activity.[12]

Final Assay Concentrations: In a 3.00 mL reaction mixture, the final concentrations are approximately 107 mM triethanolamine, 11 mM calcium chloride, and 0.03% (w/v) Nα-benzoyl-DL-arginine p-nitroanilide.[12]

Application in Protein Purification: Immunoaffinity Chromatography

Triethanolamine buffer can be used in the cross-linking step during the preparation of an immunoaffinity column.

Principle:

This protocol describes the covalent cross-linking of antibodies to Protein A-Sepharose beads using dimethyl pimelimidate (DMP). A triethanolamine buffer is used to maintain the alkaline pH required for the cross-linking reaction.

Materials:

-

Protein A-Sepharose beads

-

Antibody solution

-

Cross-linking buffer (0.2 M triethanolamine, pH 8.3): Prepare by dissolving triethanolamine in water and adjusting the pH with HCl.

-

Dimethyl pimelimidate (DMP)

-

Quenching buffer (e.g., ethanolamine-HCl)

Procedure:

-